molecular formula C10H15FN2 B6228494 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine CAS No. 1339866-31-7

1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine

Cat. No.: B6228494
CAS No.: 1339866-31-7
M. Wt: 182.2
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Description

1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine is an organic compound that features a dimethylamino group, a fluorophenyl group, and a methanamine group

Properties

CAS No.

1339866-31-7

Molecular Formula

C10H15FN2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-fluorobenzaldehyde reacts with dimethylamine to form an intermediate Schiff base.

    Step 2: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different structural features.

    4-(dimethylamino)phenyl methanamine: Another compound with a dimethylamino group attached to a phenyl ring.

Uniqueness: 1-{2-[(dimethylamino)methyl]-4-fluorophenyl}methanamine is unique due to the presence of both a fluorophenyl group and a dimethylamino group, which confer distinct chemical and biological properties

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